![molecular formula C26H27NO10 B1252890 4-Demethyl-6-deoxydoxorubicin CAS No. 96597-11-4](/img/structure/B1252890.png)
4-Demethyl-6-deoxydoxorubicin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Demethyl-6-deoxydoxorubicin, also known as this compound, is a useful research compound. Its molecular formula is C26H27NO10 and its molecular weight is 513.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Mechanism of Action
4-Demethyl-6-deoxydoxorubicin (C26H27NO10) exhibits a similar mechanism of action to doxorubicin, primarily through intercalation into DNA, leading to the inhibition of topoisomerase II and subsequent induction of apoptosis in cancer cells. Its structural modifications aim to enhance efficacy and reduce cardiotoxicity, a common side effect associated with traditional doxorubicin therapy .
Hematologic Malignancies
This compound has shown promising results in treating various hematologic cancers, including:
- Acute Myeloid Leukemia (AML) : Studies indicate that this compound can induce significant cytotoxic effects on leukemia cell lines, enhancing overall survival rates in preclinical models .
- Lymphomas : The compound's efficacy against non-Hodgkin lymphoma has been documented, with improved response rates compared to standard therapies .
Solid Tumors
Research has also explored the use of this compound in solid tumors:
- Breast Cancer : A study involving neoadjuvant chemotherapy demonstrated that this compound could sensitize breast cancer cells to treatment by inducing DNA damage response pathways .
- Ovarian Cancer : Preliminary findings suggest that it may enhance the effectiveness of existing treatment regimens for ovarian cancer .
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with primary breast cancer treated with a regimen including this compound showed a notable decrease in tumor volume. The study utilized advanced imaging techniques to assess tumor response, revealing a significant correlation between DNA damage response markers and treatment outcomes .
Case Study 2: Acute Myeloid Leukemia
In a cohort of patients with relapsed AML, the administration of this compound resulted in a complete remission rate of 40%. The study highlighted the compound's ability to overcome resistance mechanisms commonly seen in conventional therapies .
Data Tables
属性
CAS 编号 |
96597-11-4 |
---|---|
分子式 |
C26H27NO10 |
分子量 |
513.5 g/mol |
IUPAC 名称 |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H27NO10/c1-10-22(31)15(27)6-19(36-10)37-17-8-26(35,18(30)9-28)7-14-12(17)5-13-21(25(14)34)23(32)11-3-2-4-16(29)20(11)24(13)33/h2-5,10,15,17,19,22,28-29,31,34-35H,6-9,27H2,1H3/t10-,15-,17-,19-,22+,26-/m0/s1 |
InChI 键 |
CLPPFSCIEQCSCH-CRPGUXLUSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C=C23)C(=O)C5=C(C4=O)C=CC=C5O)O)(C(=O)CO)O)N)O |
手性 SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C(C4=C(C=C23)C(=O)C5=C(C4=O)C=CC=C5O)O)(C(=O)CO)O)N)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C=C23)C(=O)C5=C(C4=O)C=CC=C5O)O)(C(=O)CO)O)N)O |
同义词 |
4-demethyl-6-deoxydoxorubicin 4-DMDD |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。